2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol
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Overview
Description
2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol is an organic compound that features a thiazole ring substituted with a methyl group and a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol typically involves the reaction of 4-methyl-1,3-thiazole with phenylethanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylethanol, followed by nucleophilic substitution on the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives
Scientific Research Applications
2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,3-thiazol-2-yl)methanamine
- 5-(1,3-Benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole
- 6-Alkyl-4-[5-dialkylaminomethyl-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediols .
Uniqueness
2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol is unique due to its specific substitution pattern and the presence of both a thiazole ring and a phenylethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
24622-38-6 |
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Molecular Formula |
C12H13NOS |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)-1-phenylethanol |
InChI |
InChI=1S/C12H13NOS/c1-9-8-15-12(13-9)7-11(14)10-5-3-2-4-6-10/h2-6,8,11,14H,7H2,1H3 |
InChI Key |
QKNUGNBNHYKFSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CC(C2=CC=CC=C2)O |
Origin of Product |
United States |
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